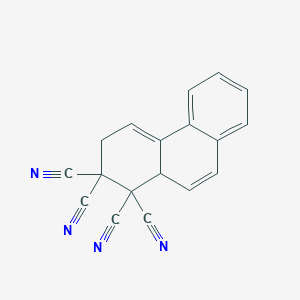
1,1,2,2-Phenanthrenetetracarbonitrile, 3,10a-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Phenanthrenetetracarbonitrile, 3,10a-dihydro- is a chemical compound with the molecular formula C18H10N4 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains four nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Phenanthrenetetracarbonitrile, 3,10a-dihydro- typically involves the reaction of phenanthrene derivatives with nitrile-containing reagents. One common method is the reaction of phenanthrene with tetracyanoethylene in the presence of a catalyst under controlled temperature and pressure conditions. The reaction proceeds through a series of steps, including cycloaddition and subsequent hydrogenation, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2-Phenanthrenetetracarbonitrile, 3,10a-dihydro- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The nitrile groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted phenanthrene derivatives.
Scientific Research Applications
1,1,2,2-Phenanthrenetetracarbonitrile, 3,10a-dihydro- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1,1,2,2-Phenanthrenetetracarbonitrile, 3,10a-dihydro- involves its interaction with specific molecular targets and pathways. The nitrile groups can form strong interactions with metal ions and other electrophilic species, leading to various biological and chemical effects. The compound’s polycyclic aromatic structure allows it to intercalate with DNA and other biomolecules, potentially disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetracyanoethylene: A related compound with four nitrile groups but a different core structure.
Phenanthrene: The parent compound without the nitrile groups.
1,2,3,4-Tetracyanobenzene: Another compound with multiple nitrile groups attached to a benzene ring.
Uniqueness
1,1,2,2-Phenanthrenetetracarbonitrile, 3,10a-dihydro- is unique due to its combination of a polycyclic aromatic core and multiple nitrile groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
51958-62-4 |
|---|---|
Molecular Formula |
C18H10N4 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
3,10a-dihydrophenanthrene-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C18H10N4/c19-9-17(10-20)8-7-15-14-4-2-1-3-13(14)5-6-16(15)18(17,11-21)12-22/h1-7,16H,8H2 |
InChI Key |
VGCWNNAHNQZECD-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C(C=CC3=CC=CC=C23)C(C1(C#N)C#N)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















